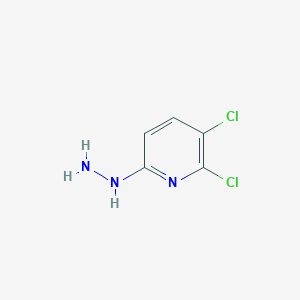
Pyridine,2,3-dichloro-6-hydrazinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine,2,3-dichloro-6-hydrazinyl- is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties. The presence of chlorine and hydrazine groups in the pyridine ring enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,2,3-dichloro-6-hydrazinyl- typically involves the chlorination of pyridine derivatives followed by the introduction of the hydrazine group. One common method is the reaction of 2,3-dichloropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Pyridine,2,3-dichloro-6-hydrazinyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters are crucial to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Pyridine,2,3-dichloro-6-hydrazinyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学的研究の応用
Pyridine,2,3-dichloro-6-hydrazinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of Pyridine,2,3-dichloro-6-hydrazinyl- involves its interaction with specific molecular targets. The chlorine and hydrazine groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar Compounds
Pyridine,2,3-dichloro-: Lacks the hydrazine group, resulting in different reactivity and applications.
Pyridine,2-chloro-6-hydrazinyl-:
Pyridine,3-chloro-6-hydrazinyl-: Similar structure but with chlorine at a different position, leading to variations in reactivity.
Uniqueness
Pyridine,2,3-dichloro-6-hydrazinyl- is unique due to the presence of both chlorine and hydrazine groups in specific positions on the pyridine ring. This unique combination enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C5H5Cl2N3 |
|---|---|
分子量 |
178.02 g/mol |
IUPAC名 |
(5,6-dichloropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10) |
InChIキー |
GWVWGNXIULJUTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1Cl)Cl)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















